N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride

Medicinal chemistry Salt selection Assay development

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1803561-02-5) is a substituted piperazineacetamide derivative supplied as the monohydrochloride salt, with a molecular formula of C₁₉H₂₄ClN₃O and a molecular weight of 345.9 g/mol. The compound features a piperazine ring linked at the α-position to a phenyl-substituted acetamide backbone bearing an N-benzyl substituent, yielding one asymmetric center (Fsp³ = 0.316).

Molecular Formula C19H24ClN3O
Molecular Weight 345.9 g/mol
CAS No. 1803561-02-5
Cat. No. B13068816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride
CAS1803561-02-5
Molecular FormulaC19H24ClN3O
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3.Cl
InChIInChI=1S/C19H23N3O.ClH/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22;/h1-10,18,20H,11-15H2,(H,21,23);1H
InChIKeyGVOHUDLULWALNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1803561-02-5): Procurement-Grade Physicochemical and Structural Baseline


N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1803561-02-5) is a substituted piperazineacetamide derivative supplied as the monohydrochloride salt, with a molecular formula of C₁₉H₂₄ClN₃O and a molecular weight of 345.9 g/mol . The compound features a piperazine ring linked at the α-position to a phenyl-substituted acetamide backbone bearing an N-benzyl substituent, yielding one asymmetric center (Fsp³ = 0.316) . It is classified as a versatile small-molecule scaffold within the broader arylpiperazineacetamide family, a class recognized for dopaminergic and serotonergic receptor modulation potential [1]. Commercial availability is confirmed through multiple reputable suppliers at a minimum purity specification of 95% [REFS-1, REFS-3].

Why N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride Cannot Be Replaced by Simpler In-Class Piperazineacetamide Analogs


Generic substitution within the piperazineacetamide class is precluded by three structural features that directly govern receptor recognition, physicochemical behaviour, and experimental reproducibility. First, the α-phenyl substituent introduces both steric bulk and conformational constraint absent in des-phenyl analogs such as N-benzyl-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 827614-58-4); this α-position substitution pattern is a critical determinant of D₂/5-HT₂A receptor occupancy ratios in arylpiperazine antipsychotic pharmacophores [1]. Second, the N-benzyl amide side chain differentiates this scaffold from 2-phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2), where loss of the benzyl group reduces lipophilicity by approximately 1.5 logP units and alters hydrogen-bonding topology at the amide recognition interface [2]. Third, the monohydrochloride salt form provides a distinct solid-state handling, solubility, and storage profile compared to the free base (CAS 1803565-68-5), which carries different hydrogen-bond donor capacity (3 vs. 2), molecular weight (Δ = 36.5 g/mol), and cold-chain requirements [REFS-3, REFS-4]. These differences are not cosmetic; they directly affect assay compatibility, dose-response reproducibility, and SAR interpretation across CNS drug discovery programs [1].

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hydrochloride Salt vs. Free Base: Differentiated Hydrogen-Bond Donor Capacity and Molecular Weight for Aqueous Assay Compatibility

The monohydrochloride salt (CAS 1803561-02-5) carries a hydrogen-bond donor (HBD) count of 3 versus 2 for the corresponding free base (CAS 1803565-68-5), a difference attributable to the protonated piperazine nitrogen [REFS-1, REFS-2]. This additional HBD capacity is accompanied by a molecular weight increase from 309.4 g/mol (free base) to 345.9 g/mol (HCl salt) [REFS-1, REFS-2]. The topological polar surface area (TPSA) remains identical at 44.4 Ų for both forms, but the calculated LogP shifts from 2.1 (free base, XLogP3) to 2.21 (HCl salt, experimentally derived) [REFS-1, REFS-3]. The net effect is a salt form that, consistent with general principles of piperazine hydrochloride chemistry, exhibits enhanced aqueous solubility relative to the neutral free base—critical for achieving defined concentrations in in vitro pharmacological assays where the free base may precipitate at biologically relevant concentrations [3].

Medicinal chemistry Salt selection Assay development

α-Phenyl Substitution: Conformational Constraint and MW Differentiation vs. Des-Phenyl N-Benzylpiperazineacetamide Analogs

The target compound incorporates an α-phenyl substituent directly on the acetamide carbon adjacent to the piperazine ring, a structural feature absent in the simpler N-benzyl-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 827614-58-4; MW 306.23 g/mol, C₁₃H₂₁Cl₂N₃O) [1]. This α-phenyl group increases molecular weight by approximately 39.7 g/mol (+13%) and introduces a chiral center (one asymmetric atom, Fsp³ = 0.316) that generates a conformationally constrained scaffold distinct from the achiral des-phenyl analog . In the structurally characterized arylpiperazineacetamide series evaluated by Kumar et al. (2016), the nature and position of aryl substitution profoundly influenced D₂ vs. 5-HT₂A receptor selectivity: methoxy-substituted arylpiperazines exhibited ED₅₀ values for apomorphine-induced climbing inhibition ranging from 10.0 to 27.1 mg/kg i.p., while the unsubstituted parent compound (3a, R=H) showed an ED₅₀ of 21.3 mg/kg [2]. Although the α-phenyl substitution pattern in the target compound is topologically distinct from the N4-aryl substitutions in the Kumar series, the class-level structure-activity relationship demonstrates that aryl placement is a first-order determinant of pharmacodynamic potency in this scaffold family, and procurement of the α-phenyl variant enables SAR exploration orthogonal to N4-aryl-modified series [2].

Structure-activity relationship CNS drug design Scaffold differentiation

CNS Drug-Likeness Profile: TPSA and LogP Within Established Blood-Brain Barrier Penetration Thresholds

The target compound exhibits a topological polar surface area (TPSA) of 44.4 Ų and a LogP of 2.21, both values falling within the established thresholds for CNS drug-likeness (TPSA < 60–70 Ų per Kelder et al.; TPSA < 90 Ų per van de Waterbeemd et al.) [REFS-1, REFS-2]. In the structurally related N-benzylacetamide arylpiperazine series characterized by Kumar et al., the TPSA range across 10 compounds spanned 35.58–87.39 Ų, with LogP values from 1.28 to 3.22, and calculated logBB values between −0.20 and −0.40—all consistent with predicted blood-brain barrier permeability [2]. The target compound's TPSA of 44.4 Ų positions it at the lower end of this range, comparable to the unsubstituted reference compound 3a (TPSA = 35.58 Ų), while its LogP of 2.21 falls within the optimal CNS range identified in the series [2]. By comparison, the des-benzyl analog 2-phenyl-2-(piperazin-1-yl)acetamide (CAS 923163-42-2; MW 219.28 g/mol) lacks the lipophilic N-benzyl moiety, which would be expected to reduce LogP below CNS-optimal levels based on the established contribution of approximately +1.0 to +1.5 LogP units per phenylmethyl substituent .

CNS drug discovery Blood-brain barrier Physicochemical profiling

Storage Stability: Cold-Chain Requirement of HCl Salt vs. Ambient Storage of Free Base—Implications for Procurement Logistics and Assay Reproducibility

The hydrochloride salt form mandates defined cold storage conditions—short-term storage at −4°C (1–2 weeks) and long-term storage at −20°C (1–2 years)—as specified in vendor storage documentation . In contrast, the free base analog (CAS 1803565-68-5) is specified for long-term storage merely in a 'cool, dry place' without explicit temperature control requirements . This differential storage stringency reflects the impact of salt formation on solid-state stability: the hydrochloride counterion increases hygroscopicity and can accelerate degradation pathways (hydrolysis of the acetamide linkage, piperazine N-oxide formation) under ambient conditions . The GHS07 hazard classification (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) further mandates controlled handling protocols . For procurement planning, this translates to cold-chain shipping requirements, validated freezer storage capacity, and aliquoting strategies to minimize freeze-thaw cycles—considerations not required for the ambient-stable free base form [REFS-1, REFS-3].

Compound management Stability testing Procurement logistics

Class-Level Antipsychotic Pharmacological Activity: Quantitative Behavioral Model ED₅₀ Benchmarks for N-Benzylacetamide Arylpiperazine Scaffolds

Although no direct in vivo data exist for N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride itself, the closest published analog series—2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides (compounds 3a–j)—provides quantitative class-level pharmacological benchmarks [1]. In mouse behavioral models, the most active compound (3b, 2-OCH₃ aryl substitution) demonstrated ED₅₀ values of 10.0 mg/kg i.p. for inhibition of apomorphine-induced climbing behavior (D₂ receptor-mediated), 7.5 mg/kg i.p. for inhibition of 5-HTP-induced head twitches (5-HT₂A receptor-mediated), and 40.0 mg/kg i.p. for catalepsy induction, yielding a therapeutic index (catalepsy ED₅₀ / climbing ED₅₀) of 4.0 [1]. Clozapine, the clinical atypical antipsychotic comparator, showed ED₅₀ values of 8.7 mg/kg (climbing) and 2.8 mg/kg (head twitch) [1]. The unsubstituted parent compound 3a (R=H)—structurally closest to the target compound's unsubstituted piperazine ring—exhibited ED₅₀ values of 21.3 mg/kg (climbing), 11.2 mg/kg (head twitch), and 35.0 mg/kg (catalepsy), indicating that even in the absence of N4-aryl optimization, the core N-benzylacetamide piperazine scaffold retains measurable dual D₂/5-HT₂A antagonist activity [1]. The target compound's α-phenyl substitution introduces an additional aryl moiety at a position distinct from the N4-aryl series, potentially modulating both potency and receptor selectivity in a manner orthogonal to the published SAR [1].

Antipsychotic drug discovery Behavioral pharmacology Dopamine-serotonin antagonism

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride


CNS Drug Discovery: Antipsychotic Lead Optimization via α-Position SAR Exploration

This compound is best deployed in medicinal chemistry programs targeting dual D₂/5-HT₂A receptor antagonism for atypical antipsychotic development. The α-phenyl substitution on the acetamide carbon represents an SAR vector orthogonal to the well-characterized N4-arylpiperazine series, where behavioral ED₅₀ values ranging from 10.0–29.2 mg/kg (climbing) and 7.5–23.4 mg/kg (head twitch) have been established [1]. The scaffold's TPSA of 44.4 Ų and LogP of 2.21 position it within CNS-penetrant chemical space, while the HCl salt form facilitates aqueous solubility for in vitro receptor-binding and functional assays [REFS-2, REFS-3]. Prioritize this compound when the research objective is to interrogate whether shifting aryl substitution from the N4-piperazine position to the α-acetamide carbon alters D₂/5-HT₂A selectivity ratios or reduces catalepsy liability relative to the class benchmark therapeutic index of 4.0 [1].

Chemical Biology: Conformationally Constrained Piperazine Probe for Receptor Selectivity Profiling

The presence of one asymmetric center (Fsp³ = 0.316) introduces conformational constraint not present in achiral des-phenyl analogs such as N-benzyl-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 827614-58-4) [REFS-4, REFS-5]. This chirality, combined with the dual aromatic pharmacophoric elements (benzyl and α-phenyl), makes the compound suitable as a probe for assessing stereochemical preferences at aminergic GPCR binding pockets. The HCl salt's enhanced aqueous solubility (3 HBD vs. 2 for the free base) supports defined concentration ranges in radioligand displacement assays without DMSO interference [2]. Use this compound when the experimental goal is to generate stereochemistry-dependent receptor occupancy data that can inform enantioselective lead optimization.

Pharmaceutical Intermediate: Building Block for Diversified Piperazineacetamide Library Synthesis

As a versatile small-molecule scaffold with an unsubstituted piperazine secondary amine, this compound serves as a branching intermediate for parallel library synthesis via N4-alkylation, N4-arylation, or N4-sulfonylation . The α-phenyl and N-benzyl groups are pre-installed, obviating the need for late-stage introduction of these lipophilic elements. With a minimum purity specification of 95% across multiple suppliers (Fluorochem, AKSci, CymitQuimica), the compound meets the quality requirements for reproducible library production [REFS-2, REFS-6]. Prioritize procurement when the synthetic strategy requires a pre-functionalized α-phenylpiperazineacetamide core that can be diversified at the N4 position without protecting-group manipulation at the amide or α-carbon.

Analytical Reference Standard: Chromatographic Method Development and Metabolite Identification

The well-characterized physicochemical profile—including a defined InChI Key (GVOHUDLULWALNA-UHFFFAOYSA-N), MDL Number (MFCD03428571), and experimentally determined LogP (2.21)—makes this compound suitable as a reference standard for HPLC/MS method development targeting piperazineacetamide analytes . The GHS07 hazard classification and documented storage requirements (−4°C short-term, −20°C long-term) provide a defined stability framework for reference standard management [REFS-4, REFS-2]. Deploy this compound when developing quantitative bioanalytical methods for piperazine-containing drug candidates or when authentic reference material is needed for forced degradation studies under ICH guidelines.

Quote Request

Request a Quote for N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.